1,3-dimethyl-N-[3-(1,2-oxazol-5-yl)phenyl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[3-(5-ISOXAZOLYL)PHENYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features multiple functional groups, including isoxazole, phenyl, dimethyl, thienyl, pyrazolo, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[3-(5-ISOXAZOLYL)PHENYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions that include the formation of isoxazole and pyrazolo[3,4-b]pyridine rings. Common synthetic routes involve:
Cyclization Reactions: Formation of isoxazole rings via cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers.
Metal-Free Synthetic Routes: Use of eco-friendly synthetic strategies that avoid metal catalysts, employing reagents like hydroxylamine.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Microwave-Assisted Synthesis: Efficient and catalyst-free one-pot methods for the synthesis of substituted isoxazoles.
High-Throughput Screening: Automated systems for rapid synthesis and screening of compound libraries.
Chemical Reactions Analysis
Types of Reactions
N~4~-[3-(5-ISOXAZOLYL)PHENYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of thienyl and phenyl groups to their corresponding oxides.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~).
Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in medicinal chemistry.
Scientific Research Applications
N~4~-[3-(5-ISOXAZOLYL)PHENYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N4-[3-(5-ISOXAZOLYL)PHENYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves:
Molecular Targets: Binding to specific enzymes and receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Pyrazolo[3,4-b]pyridine Derivatives: Compounds with similar pyrazolo[3,4-b]pyridine cores but different functional groups.
Uniqueness
N~4~-[3-(5-ISOXAZOLYL)PHENYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C22H17N5O2S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
1,3-dimethyl-N-[3-(1,2-oxazol-5-yl)phenyl]-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H17N5O2S/c1-13-20-16(12-17(19-7-4-10-30-19)25-21(20)27(2)26-13)22(28)24-15-6-3-5-14(11-15)18-8-9-23-29-18/h3-12H,1-2H3,(H,24,28) |
InChI Key |
LLALKCLRFCAZAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=CC(=C4)C5=CC=NO5)C |
Origin of Product |
United States |
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